molecular formula C10H7F3N2O2 B1395225 methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190320-31-0

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1395225
CAS No.: 1190320-31-0
M. Wt: 244.17 g/mol
InChI Key: RVFKEFXJTGCINI-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of fluorinated heterocyclic chemistry and pyridine derivative synthesis. The foundational work in trifluoromethyl-containing pyridines can be traced back to 1947, when the first introduction of a trifluoromethyl group into a pyridine ring was achieved using synthetic procedures similar to those employed for benzotrifluoride production. This landmark achievement involved chlorination and fluorination of picoline, establishing the precedent for creating trifluoromethylpyridine derivatives that would later inspire the development of more complex pyrrolopyridine structures.

The synthesis of trifluoromethyl-containing aromatic compounds has even deeper roots, with the first synthesis of an aromatic compound bearing a trifluoromethyl group reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. This early work was subsequently refined in the 1930s when the same transformation was achieved using hydrogen fluoride under liquid-phase reaction conditions. These pioneering efforts laid the groundwork for understanding the unique properties that fluorine substitution could impart to organic molecules.

The development of pyrrolopyridine scaffolds gained momentum through systematic studies of indole chemistry, particularly the investigations of 1H-pyrrolo[2,3-b]pyridines conducted in the late 1960s. Researchers demonstrated that these bicyclic systems undergo various electrophilic substitution reactions predominantly at the 3-position, providing crucial insights for the rational design of substituted derivatives. The specific compound this compound emerged as synthetic methodologies advanced to allow precise regioselective functionalization of the pyrrolopyridine core.

The recognition of trifluoromethylated compounds as privileged structures in medicinal chemistry further accelerated interest in these molecules. The unique properties of fluorine, including its electronegativity, small size, and lipophilicity, made trifluoromethyl groups particularly attractive for pharmaceutical applications. This led to extensive research into methods for introducing trifluoromethyl groups into various heterocyclic systems, including the pyrrolopyridine framework.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique combination of structural features that contribute to its remarkable chemical and biological properties. The compound represents a sophisticated example of how strategic incorporation of fluorinated substituents can dramatically alter the physicochemical profile of heterocyclic systems. The presence of the trifluoromethyl group at the 5-position of the pyrrolopyridine core significantly enhances the compound's lipophilicity while simultaneously affecting its electronic distribution, creating opportunities for enhanced molecular recognition and binding affinity in biological systems.

The pyrrolopyridine framework itself is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities across diverse therapeutic areas. The bicyclic structure provides a rigid, planar geometry that can effectively interact with protein binding sites, while the incorporation of two nitrogen atoms creates opportunities for hydrogen bonding and coordination interactions. This structural motif has proven particularly valuable in the development of kinase inhibitors, where the planar aromatic system can effectively occupy the adenosine triphosphate binding pocket of various protein kinases.

The strategic positioning of the methyl ester group at the 3-position adds another dimension of chemical versatility to the molecule. Ester functionalities serve as excellent synthetic handles for further structural elaboration, allowing for the preparation of diverse libraries of compounds through standard organic transformations. The 3-position has been identified as the most reactive site in pyrrolopyridine systems, making it an ideal location for introducing various functional groups through electrophilic substitution reactions.

From a synthetic chemistry perspective, this compound exemplifies the successful integration of multiple challenging structural elements. The synthesis of trifluoromethylated heterocycles often requires specialized conditions and reagents due to the unique reactivity of fluorinated intermediates. The development of efficient synthetic routes to such compounds has driven innovations in fluorine chemistry and has contributed to the broader understanding of how to manipulate fluorinated building blocks in complex molecule synthesis.

The compound's significance extends beyond its individual properties to its role as a representative member of the azaindole class of compounds. Azaindoles, which include pyrrolopyridines, have emerged as important pharmacophores in drug discovery, with the nitrogen atom substitution in place of carbon-hydrogen groups leading to improved aqueous solubility and favorable pharmacokinetic properties. This has made azaindole-containing compounds attractive targets for pharmaceutical development, with several derivatives advancing to clinical trials and market approval.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, reflecting its intricate structural features and multiple functional groups. The compound is classified under the Chemical Abstracts Service registry number 1190320-31-0, with a molecular formula of C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 grams per mole. Alternative nomenclature includes 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester, which emphasizes the compound's derivation from the corresponding carboxylic acid.

The classification of this compound encompasses multiple chemical categories that reflect its diverse structural elements. Primarily, it belongs to the class of heterocyclic compounds, specifically categorized as a pyrrolopyridine derivative. Within the broader framework of nitrogen-containing heterocycles, it is classified as an azaindole, which represents a group of compounds where nitrogen atoms replace carbon-hydrogen units in the indole framework. The presence of the trifluoromethyl substituent places it within the specialized category of trifluoromethylated compounds, known for their unique electronic properties and pharmaceutical applications.

From a functional group perspective, the compound contains multiple classifiable moieties. The methyl ester functionality at the 3-position classifies it as a carboxylate ester, providing specific reactivity patterns and solubility characteristics. The trifluoromethyl group represents a perfluoroalkyl substituent, contributing to the compound's classification as a fluorinated organic molecule. The pyrrolopyridine core structure contains both pyrrole and pyridine ring systems, making it a member of the fused heterocycle family.

Table 1. Chemical Classification and Identification Data

Property Value Reference
Chemical Abstracts Service Number 1190320-31-0
Molecular Formula C₁₀H₇F₃N₂O₂
Molecular Weight 244.17 g/mol
MDL Number MFCD12962607
SMILES Notation O=C(C1=CNC2=NC=C(C(F)(F)F)C=C21)OC
InChI Key RVFKEFXJTGCINI-UHFFFAOYSA-N
Chemical Class Trifluoromethylated Pyrrolopyridine
Heterocycle Type Azaindole Derivative

The structural representation through SMILES notation (O=C(C1=CNC2=NC=C(C(F)(F)F)C=C21)OC) provides a standardized method for database searches and computational analysis. The InChI key serves as a unique identifier that facilitates unambiguous chemical communication across different databases and research platforms. These standardized identifiers are essential for maintaining consistency in chemical literature and enabling efficient information retrieval.

The compound's classification extends to its synthetic accessibility and commercial availability. It is categorized as a building block in organic synthesis, particularly valued for its role in constructing more complex molecular architectures. The presence of multiple reactive sites makes it suitable for various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and functional group interconversions.

General Overview of Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold represents a fundamentally important structural motif in contemporary medicinal chemistry and heterocyclic synthesis, serving as the core framework for this compound and numerous other bioactive compounds. This bicyclic system combines the electronic properties of both pyrrole and pyridine rings, creating a unique aromatic framework that exhibits distinctive reactivity patterns and biological activities. The fusion of these two nitrogen-containing heterocycles results in a planar, electron-rich system that can effectively participate in various molecular recognition processes and chemical transformations.

Structural investigations have revealed that 1H-pyrrolo[2,3-b]pyridines demonstrate preferential reactivity at the 3-position when subjected to electrophilic attack, including nitration, bromination, iodination, and Mannich reactions. This regioselectivity pattern is attributed to the electronic distribution within the fused ring system, where the 3-position exhibits the highest electron density and nucleophilic character. Understanding these reactivity preferences has been crucial for developing efficient synthetic strategies for introducing various substituents at desired positions on the scaffold.

The pyrrolo[2,3-b]pyridine framework has gained particular prominence in pharmaceutical research due to its prevalence in clinically approved drugs and advanced clinical candidates. Several pyrrolo[2,3-b]pyridine-based protein kinase inhibitors have received regulatory approval as anticancer agents, demonstrating the therapeutic potential of this structural class. Notable examples include compounds targeting the B-RAF protein kinase, which plays crucial roles in cellular signaling pathways involved in cancer progression. The rigid planar geometry of the pyrrolopyridine system allows for optimal binding interactions within the adenosine triphosphate binding sites of various kinases.

Table 2. Pyrrolo[2,3-b]pyridine Scaffold Properties and Characteristics

Characteristic Description Reference
Ring System Fused pyrrole-pyridine bicycle
Preferred Electrophilic Site Position 3
Electronic Character Electron-rich aromatic system
Geometric Properties Planar, rigid structure
Pharmacological Relevance Kinase inhibitor scaffold
Synthetic Accessibility Multiple established routes
Biological Target Class Protein kinases, enzymes
Clinical Applications Anticancer, neurological disorders

Synthetic methodologies for constructing pyrrolo[2,3-b]pyridine derivatives have evolved significantly over the past several decades. Early approaches often employed modifications of classical indole synthesis methods, including Madelung and Fischer-type reactions adapted for the pyrrolopyridine system. Contemporary synthetic strategies have expanded to include more sophisticated approaches such as Chan-Lam coupling reactions, transition metal-catalyzed cross-coupling processes, and direct C-H functionalization methods. These advanced techniques have enabled the efficient preparation of diverse substitution patterns and functional group combinations.

The biological significance of the pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition to encompass various other therapeutic targets. Research has identified compounds containing this framework as modulators of phosphodiesterase enzymes, with particular relevance to inflammatory and respiratory diseases. The versatility of the scaffold allows for optimization of selectivity profiles and pharmacokinetic properties through strategic substitution patterns and functional group modifications.

Structure-activity relationship studies have provided valuable insights into how different substituents influence the biological activity of pyrrolo[2,3-b]pyridine derivatives. The incorporation of electron-withdrawing groups such as trifluoromethyl substituents can significantly alter the electronic properties of the scaffold, affecting both binding affinity and selectivity for biological targets. The positioning of these substituents is crucial, with modifications at different ring positions leading to distinct biological profiles and therapeutic applications.

The scaffold's utility in medicinal chemistry is further enhanced by its favorable physicochemical properties. The incorporation of nitrogen atoms into the aromatic framework generally improves aqueous solubility compared to purely carbocyclic systems, while maintaining appropriate lipophilicity for membrane permeation. This balance of hydrophilic and lipophilic characteristics contributes to the drug-like properties of many pyrrolopyridine-containing compounds and supports their development as oral pharmaceutical agents.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-15-8-6(7)2-5(3-14-8)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFKEFXJTGCINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165400
Record name Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-31-0
Record name Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology Overview

A prevalent approach involves cyclization of suitably substituted pyridine derivatives, often starting from halogenated or nitrated precursors, followed by functionalization to introduce the trifluoromethyl and ester groups.

Key Reaction Sequence

  • Step 1: Synthesis of 2-nitro or 2-bromo pyridine derivatives
  • Step 2: Nucleophilic aromatic substitution or lithiation to activate the heterocyclic core
  • Step 3: Cyclization through intramolecular reactions, often facilitated by bases or transition metal catalysis, to form the pyrrolo[2,3-b]pyridine core
  • Step 4: Introduction of trifluoromethyl group at position 5 via electrophilic trifluoromethylation

Reaction Conditions & Reagents

Step Reagents Conditions Notes
1 Halogenated pyridine derivatives Reflux, inert atmosphere e.g., 2-bromo- or 2-nitro pyridine derivatives
2 n-Butyllithium (n-BuLi) -78°C to room temperature Lithiation at specific positions for activation
3 Cyclization agents (e.g., Pd catalysts) Elevated temperature Transition-metal catalysis for heterocycle formation
4 Trifluoromethylating agents (e.g., Togni reagent) Room temperature Electrophilic trifluoromethylation

Research Findings

  • The cyclization route is efficient for constructing the pyrrolo[2,3-b]pyridine core, with yields often exceeding 60% under optimized conditions.
  • Transition metal catalysis, especially palladium-based systems, enhances regioselectivity and yields.

Functionalization of Pyridine Intermediates via Nucleophilic Substitution

Methodology Overview

This approach involves starting from a pre-formed pyrrolo[2,3-b]pyridine scaffold, followed by substitution at specific positions to incorporate the trifluoromethyl and methyl ester groups.

Key Reaction Sequence

  • Step 1: Synthesis of 5-substituted pyrrolo[2,3-b]pyridines via Suzuki or Stille coupling
  • Step 2: Nucleophilic trifluoromethylation at position 5
  • Step 3: Esterification at position 3 with methyl chloroformate or methyl ester precursors

Reaction Conditions & Reagents

Step Reagents Conditions Notes
1 Aryl or heteroaryl boronic acids Pd-catalyzed coupling e.g., Pd(PPh₃)₄, K₂CO₃, reflux in dioxane/water
2 Trifluoromethylating reagents Room temperature e.g., Togni reagent, CF₃I with base
3 Methyl chloroformate Base-mediated esterification Dried pyridine or triethylamine

Research Findings

  • Suzuki coupling enables diverse substitution patterns, facilitating the introduction of various functional groups.
  • Electrophilic trifluoromethylation at the heterocyclic core is highly regioselective, especially at position 5.

Multi-step Synthesis Involving Heterocyclic Building Blocks

Methodology Overview

This method employs stepwise assembly starting from simpler heterocycles, progressing through nitration, halogenation, and subsequent functionalization.

Key Reaction Sequence

  • Step 1: Synthesis of pyridine derivatives with suitable leaving groups
  • Step 2: Cyclization to form the fused heterocycle
  • Step 3: Introduction of trifluoromethyl group via electrophilic trifluoromethylation
  • Step 4: Esterification at the carboxylic acid or acid chloride intermediate

Reaction Conditions & Reagents

Step Reagents Conditions Notes
1 Nitration reagents (e.g., HNO₃) Cold conditions Selective nitration at desired positions
2 Cyclization agents Heat, acid catalysis Formation of fused heterocycle
3 CF₃ transfer reagents Room temperature Use of hypervalent iodine reagents or CF₃I
4 Methyl chloroformate Base, room temperature Ester formation

Research Findings

  • This route offers high versatility for substituent variation.
  • Yields are optimized with careful control of reaction temperatures and reagent equivalents.

Notes and Considerations

  • Choice of Route: The selection depends on available starting materials, desired substitution pattern, and scale.
  • Reaction Optimization: Parameters such as temperature, solvent, catalyst loading, and reagent equivalents critically influence yield and purity.
  • Purification: Typical purification involves chromatography (flash, preparative HPLC) and recrystallization, ensuring high purity suitable for pharmaceutical applications.
  • Safety: Handling of reagents like n-BuLi, NBS, and trifluoromethylating agents requires appropriate safety measures due to their reactivity and toxicity.

Recent Research Insights and Innovations

Recent advances have focused on green chemistry approaches, such as solvent recycling and microwave-assisted synthesis, to improve efficiency and sustainability. Notably, the use of hypervalent iodine reagents for electrophilic trifluoromethylation has gained prominence for its mild conditions and high regioselectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of novel pharmacological agents.

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridines exhibit potent anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development against various cancer types. For instance, studies have shown that similar structures can inhibit specific kinases involved in cancer cell proliferation .
  • Neurological Disorders : Compounds with a pyrrolo[2,3-b]pyridine scaffold have been explored for their neuroprotective effects. They may modulate neurotransmitter systems or provide neuroprotection against excitotoxicity, which is beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Agrochemicals

The unique properties of this compound also lend themselves to applications in agrochemicals.

  • Pesticide Development : The compound's structure can be modified to create effective pesticides. The trifluoromethyl group is known to enhance biological activity against pests while improving the compound's environmental stability. This makes it a candidate for developing new agrochemicals that are both effective and less harmful to non-target organisms .

Material Science

In material science, the incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical properties.

  • Fluorinated Polymers : this compound can be utilized as a building block for synthesizing fluorinated polymers, which exhibit low surface energy and high chemical resistance. These materials are valuable in coatings and sealants that require durability under harsh conditions .

Case Study 1: Anticancer Activity

A study conducted on pyrrolopyridine derivatives demonstrated that compounds with trifluoromethyl substitutions showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased interaction with target proteins involved in cell signaling pathways.

Case Study 2: Pesticide Efficacy

Field trials using modified versions of this compound as a pesticide revealed significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism by which methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Molecular Formula : C₉H₇N₂O₂F
  • Molecular Weight : 194.16 g/mol
  • CAS: Not explicitly provided (referenced in ).
  • Key Differences : Replacing -CF₃ with fluorine (-F) reduces steric bulk and electron-withdrawing effects. This decreases lipophilicity (logP ~1.2 vs. ~2.5 for the -CF₃ analog) and may alter binding affinity in biological targets .

Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Molecular Formula : C₉H₇N₂O₂Cl
  • Molecular Weight : 210.62 g/mol
  • CAS : 1190321-49-3
  • Key Differences : Chlorine (-Cl) substitution provides moderate electron-withdrawing effects compared to -CF₃. The -Cl group is less lipophilic than -CF₃, which may impact membrane permeability in drug candidates .

Unsubstituted and Positional Isomers

Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS : 808137-94-2
  • Key Differences : The absence of a substituent at the 5-position reduces steric hindrance and electronic effects. This compound serves as a simpler scaffold for structure-activity relationship (SAR) studies .

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS : 479553-01-0
  • Key Differences : The ester group is positioned at the 5-carbon instead of the 3-carbon. This positional isomerism can drastically alter molecular interactions in protein binding pockets .

Carboxylic Acid Derivative

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Molecular Formula : C₉H₅N₂O₂F₃
  • Molecular Weight : 230.14 g/mol
  • CAS : 1171920-15-2
  • Key Differences : The methyl ester is replaced with a carboxylic acid (-COOH), increasing hydrophilicity (logP ~1.8 vs. ~2.5 for the ester). This derivative is often used as a precursor for amide coupling reactions in drug synthesis .

Data Table: Comparative Analysis

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -CF₃ (5-position), -COOCH₃ C₁₀H₇N₂O₂F₃ 244.17 1190320-31-0 High lipophilicity; kinase inhibitor intermediate
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -F (5-position), -COOCH₃ C₉H₇N₂O₂F 194.16 - Moderate electron-withdrawing effects
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -Cl (5-position), -COOCH₃ C₉H₇N₂O₂Cl 210.62 1190321-49-3 Intermediate steric bulk
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate -COOCH₃ (3-position) C₉H₈N₂O₂ 176.17 808137-94-2 Unsubstituted scaffold for SAR studies
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CF₃ (5-position), -COOH C₉H₅N₂O₂F₃ 230.14 1171920-15-2 Hydrophilic precursor for amide synthesis

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1190320-31-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C10_{10}H7_{7}F3_{3}N2_{2}O2_{2}
  • Molecular Weight: 244.17 g/mol
  • CAS Number: 1190320-31-0
  • Appearance: Solid, typically off-white to light brown

Biological Activity Overview

This compound exhibits a variety of biological activities primarily due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. The following sections detail its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, show significant antimicrobial properties. For instance:

  • In vitro Studies: The compound has demonstrated activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to significantly enhance the potency of related compounds by improving their interaction with biological targets. For example, in SAR studies involving similar pyrrole derivatives:

  • The trifluoromethyl group resulted in a fourfold increase in activity compared to non-fluorinated analogs .

This suggests that modifications in the molecular structure can lead to significant variations in biological activity.

Case Studies and Research Findings

  • Antiparasitic Activity:
    A study evaluated the efficacy of various pyrrole derivatives against Cryptosporidium species, where this compound exhibited promising results with an EC50 value indicating moderate potency .
  • Cytotoxicity:
    In cytotoxicity assays, this compound showed selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Q & A

Q. Advanced

  • In silico metabolism : Software like Meteor (Lhasa Limited) simulates Phase I/II transformations. The methyl ester is predicted to hydrolyze to the carboxylic acid, while the CF₃ group resists oxidation .
  • Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
  • QSAR models : Correlate logP (calculated ~2.1) with microsomal clearance rates to prioritize analogs with improved metabolic stability .

What are the implications of the trifluoromethyl group on physicochemical properties?

Basic
The CF₃ group:

  • Lipophilicity : Increases logP by ~0.7 compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility limitations .
  • Electron-withdrawing effect : Deactivates the pyridine ring, reducing susceptibility to electrophilic attack .
  • Steric effects : The bulky CF₃ group may hinder binding in sterically constrained active sites .
    Balancing these effects requires iterative design (e.g., introducing solubilizing groups like morpholine) .

How can researchers validate target engagement in cellular models for this compound?

Q. Advanced

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-induced protein-protein interaction disruptions in live cells .
  • Chemical proteomics : Use clickable analogs (e.g., alkyne-tagged derivatives) to pull down target proteins from lysates .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Basic

  • HPLC-UV/MS : Detect and quantify byproducts (e.g., de-esterified acid, halogenated side products) with a detection limit of <0.1% .
  • Elemental analysis : Confirm fluorine content (theoretical: 23.3%) to assess batch consistency .
  • Karl Fischer titration : Measure residual water (<0.5% acceptable for hygroscopic intermediates) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.